2-Amino-5-formyl-3-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

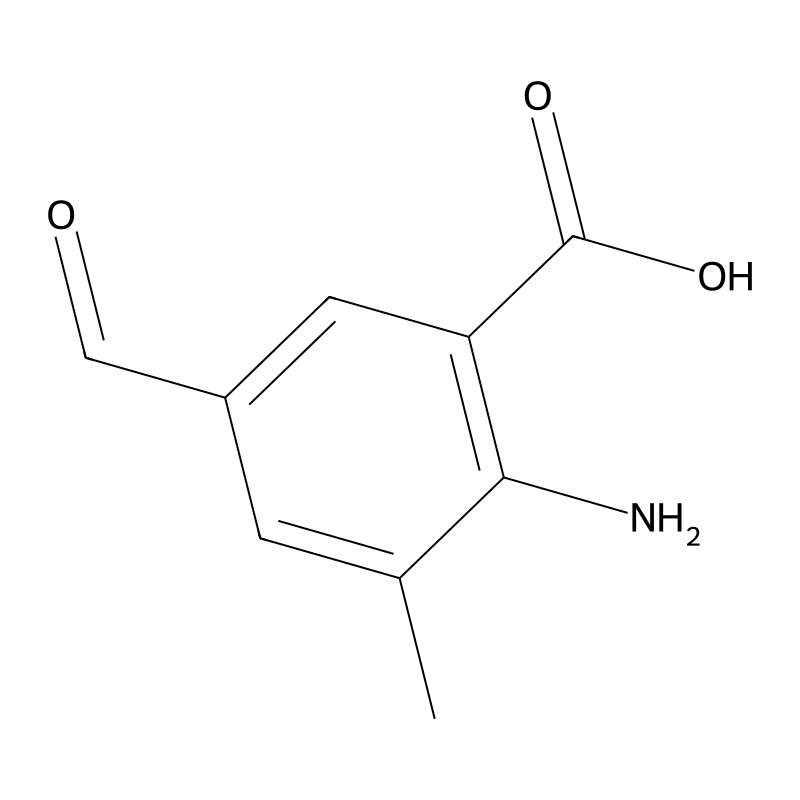

2-Amino-5-formyl-3-methylbenzoic acid is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of approximately 179.18 g/mol. This compound is a derivative of benzoic acid, characterized by an amino group at the 2-position, a formyl group at the 5-position, and a methyl group at the 3-position. Its unique structure allows it to participate in various

- Oxidation: The formyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.

- Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic or basic conditions.

- Reduction: Sodium borohydride in methanol or ethanol.

- Substitution: Diazonium salts in the presence of copper(I) chloride as a catalyst .

Major Products- Oxidation: Produces 2-Amino-5-carboxy-3-methylbenzoic acid.

- Reduction: Yields 2-Amino-5-hydroxymethyl-3-methylbenzoic acid.

- Substitution: Various substituted benzoic acids depending on the introduced substituent .

- Oxidation: Produces 2-Amino-5-carboxy-3-methylbenzoic acid.

- Reduction: Yields 2-Amino-5-hydroxymethyl-3-methylbenzoic acid.

- Substitution: Various substituted benzoic acids depending on the introduced substituent .

The biological activity of 2-Amino-5-formyl-3-methylbenzoic acid is primarily linked to its role as a substrate or inhibitor for enzymes involved in aromatic amino acid metabolism. The compound's amino and formyl groups can interact with enzyme active sites, influencing binding affinity and specificity. This makes it valuable for studying metabolic pathways and enzyme interactions .

Synthetic Routes

The synthesis of 2-Amino-5-formyl-3-methylbenzoic acid typically involves multi-step organic reactions:

- Nitration: Starting with 3-methylbenzoic acid, a nitro group is introduced at the 2-position.

- Reduction: The nitro group is reduced to an amino group using iron powder in acidic conditions.

- Formylation: The formyl group is introduced at the 5-position through a Vilsmeier-Haack reaction, utilizing N,N-dimethylformamide and phosphorus oxychloride .

Industrial Production Methods

In industrial settings, similar synthetic routes are optimized for large-scale production. Techniques such as continuous flow reactors enhance reaction efficiency and yield, while purification methods like crystallization and chromatography ensure high-purity products .

2-Amino-5-formyl-3-methylbenzoic acid has diverse applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Biology: Used in studies involving enzyme interactions and metabolic pathways related to aromatic amino acids.

- Industry: Employed in producing dyes, pigments, and specialty chemicals .

Similar CompoundsCompound Name Key Differences 2-Amino-5-methylbenzoic acid Lacks the formyl group at the 5-position 2-Amino-3-methylbenzoic acid Lacks the formyl group; amino at the 2-position 2-Amino-5-chloro-3-methylbenzoic acid Contains chlorine instead of a formyl group 2-Amino-5-bromo-3-methylbenzoic acid Contains bromine instead of a formyl group

Uniqueness

| Compound Name | Key Differences |

|---|---|

| 2-Amino-5-methylbenzoic acid | Lacks the formyl group at the 5-position |

| 2-Amino-3-methylbenzoic acid | Lacks the formyl group; amino at the 2-position |

| 2-Amino-5-chloro-3-methylbenzoic acid | Contains chlorine instead of a formyl group |

| 2-Amino-5-bromo-3-methylbenzoic acid | Contains bromine instead of a formyl group |

The uniqueness of 2-Amino-5-formyl-3-methylbenzoic acid lies in its combination of both an amino group and a formyl group on the benzoic acid ring. This dual functionality allows for a broader range of